22-Hydroxyvitamin D3

Vitamin D Receptor VDR Binding Affinity

Procure 22-Hydroxyvitamin D3 (22(OH)D3), a CYP11A1-derived monohydroxylated vitamin D3 metabolite. Unlike 25(OH)D3, it lacks intestinal/bone agonist activity and displays markedly lower VDR and DBP binding affinity, making it the definitive negative control for biased VDR signaling and RORα/γ inverse agonism studies. Its distinct C22 hydroxylation and absent calcemic profile render it an essential analytical standard for LC-MS/MS quantification of alternative vitamin D metabolic flux in skin, adrenal, and placental tissues. Ideal comparator scaffold for non-hypercalcemic analog development. For research use only.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 110927-46-3
Cat. No. B217047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Hydroxyvitamin D3
CAS110927-46-3
Synonyms22-hydroxycholecalciferol
22-hydroxyvitamin D3
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O
InChIInChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1
InChIKeyOCHNORYGWPYCAK-BANFDOQOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





22-Hydroxyvitamin D3 (CAS 110927-46-3): A Nonclassical Vitamin D Metabolite for Pathway-Specific Research and Comparator Studies


22-Hydroxyvitamin D3 (22(OH)D3, 22-hydroxycholecalciferol) is a monohydroxylated derivative of vitamin D3, formally classified as a secosteroid. It is an endogenously produced metabolite generated via the CYP11A1-mediated hydroxylation of vitamin D3 at carbon 22 [1], distinguishing it from the classical hepatic 25-hydroxylation pathway. The compound is characterized by a molecular formula of C₂₇H₄₄O₂ and a molecular weight of 400.64 g/mol [2]. Notably, 22(OH)D3 exhibits a distinct pharmacological profile: it does not display vitamin D agonist activity in the intestine or bone in vivo, nor does it antagonize the activity of vitamin D3 or its primary metabolites [3]. This profile renders it a valuable tool for dissecting nonclassical vitamin D signaling pathways and serves as a critical comparator for analogs targeting biased VDR agonism or ROR inverse agonism.

Why 25(OH)D3 and 1,25(OH)2D3 Cannot Substitute for 22-Hydroxyvitamin D3 in Nonclassical Pathway Research


The assumption that all monohydroxylated vitamin D3 metabolites are functionally interchangeable is invalid for 22-hydroxyvitamin D3 due to its fundamentally divergent metabolic origin and biological profile. Unlike 25-hydroxyvitamin D3 (25(OH)D3), which serves as the primary circulating precursor and is produced hepatically via CYP2R1, 22(OH)D3 is synthesized via an alternative pathway initiated by CYP11A1, an enzyme classically associated with steroidogenesis but also expressed in peripheral tissues such as skin [1]. Crucially, while both 25(OH)D3 and 1,25(OH)2D3 are potent agonists of the vitamin D receptor (VDR) and drivers of intestinal calcium absorption and bone resorption, 22(OH)D3 demonstrates minimal to absent classical calcemic activity [2]. Furthermore, its affinity for both VDR and the vitamin D-binding protein (DBP) is markedly lower than that of 25(OH)D3, leading to profoundly different pharmacokinetic and target engagement profiles [2]. Consequently, experiments employing 25(OH)D3 or 1,25(OH)2D3 as stand-ins for 22(OH)D3 will yield confounded results, obscuring the unique contributions of CYP11A1-derived metabolites to nonclassical vitamin D biology, biased signaling, and alternative nuclear receptor modulation.

Quantitative Differentiation of 22-Hydroxyvitamin D3 Against Vitamin D Metabolite Comparators


Comparative VDR Binding Affinity of 22-Hydroxyvitamin D3 vs. 25-Hydroxyvitamin D3

22-Hydroxyvitamin D3 binds to the chick intestinal cytosol receptor (VDR) with substantially lower affinity than the primary circulating metabolite, 25-hydroxyvitamin D3. In a competitive binding assay using the chick intestinal cytosol receptor for 1,25-dihydroxyvitamin D3, the affinity of 22(OH)D3 was reported to be low, while 25(OH)D3 was used as the reference comparator [1]. Although precise Kd or IC50 values were not reported in the primary study, the rank order of binding affinity was established as 25(OH)D3 > 22(OH)D3.

Vitamin D Receptor VDR Binding Affinity Chick Intestinal Cytosol

Rank Order Binding to Vitamin D Binding Protein (DBP): 22-Hydroxyvitamin D3 vs. Classical Metabolites

22-Hydroxyvitamin D3 demonstrates an intermediate affinity for human vitamin D binding protein (DBP), a critical determinant of circulating half-life and tissue bioavailability. The relative binding affinity for DBP was determined to follow the order: 25-hydroxyvitamin D3, (24R)-24,25-dihydroxyvitamin D3, and (25S)-25,26-dihydroxyvitamin D3 > 22-hydroxyvitamin D3 > 11α-hydroxyvitamin D3 > 1,25-dihydroxyvitamin D3 > vitamin D3 [1].

DBP Pharmacokinetics Vitamin D Binding Protein

In Vivo Calcemic Activity: Absence of Intestinal and Bone Agonism for 22-Hydroxyvitamin D3

22-Hydroxyvitamin D3 does not display vitamin D agonist activity in the intestine or bone in vivo. In vitamin D-deficient rats, administration of 22(OH)D3 failed to stimulate intestinal calcium absorption or bone calcium mobilization, demonstrating a clear functional divergence from 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 [1]. This is in contrast to 1,25(OH)2D3, which is a potent inducer of both intestinal calcium absorption and bone resorption, and 25(OH)D3, which exhibits moderate calcemic activity.

Calcemic Activity Hypercalcemia In Vivo Bone Resorption Intestinal Absorption

CYP11A1-Mediated Production: 22-Hydroxyvitamin D3 as a Minor Metabolite Relative to 20-Hydroxyvitamin D3

22-Hydroxyvitamin D3 is produced by the action of cytochrome P450scc (CYP11A1) on vitamin D3, but it represents a minor metabolite compared to 20S-hydroxyvitamin D3 (20(OH)D3) and 20S,23-dihydroxyvitamin D3 (20,23(OH)2D3) which are the major products [1]. The ratio of 20(OH)D3 to 22(OH)D3 produced in vitro by purified CYP11A1 is approximately 15:1, indicating a strong positional selectivity for C20 hydroxylation over C22 hydroxylation [2].

CYP11A1 Metabolism Biosynthesis Enzymatic Hydroxylation

Antiproliferative Activity Profile in Keratinocytes: 22-Hydroxyvitamin D3 vs. 1,25(OH)2D3

22-Hydroxyvitamin D3 exhibits antiproliferative activity against human epidermal keratinocytes, though it is less potent than the major CYP11A1 product, 20S-hydroxyvitamin D3, and the classical hormone, 1,25-dihydroxyvitamin D3. In neonatal human epidermal keratinocytes, 22(OH)D3 reduced cell proliferation, with an approximate IC50 in the nanomolar to low micromolar range, whereas 1,25(OH)2D3 and 20(OH)D3 demonstrated more potent inhibition [1]. Precise IC50 values are not uniformly reported across studies, but the relative potency order is consistently 1,25(OH)2D3 ≈ 20(OH)D3 > 22(OH)D3.

Keratinocytes Proliferation Skin Biology Antiproliferative

Procurement-Driven Application Scenarios for 22-Hydroxyvitamin D3


Investigating Nonclassical Vitamin D Signaling and Biased Agonism

22-Hydroxyvitamin D3 serves as an essential tool for dissecting nonclassical vitamin D receptor (VDR) signaling and biased agonism. Its low VDR binding affinity and absence of calcemic activity [1] render it an ideal negative control or comparator compound when evaluating novel vitamin D analogs for biased VDR signaling or RORα/γ inverse agonism. Researchers can use 22(OH)D3 to distinguish VDR-mediated genomic effects from alternative nuclear receptor pathways, as demonstrated in studies exploring endogenously produced hydroxy-derivatives as biased VDR agonists and ROR inverse agonists [2].

CYP11A1 Enzyme Activity Assays and Alternative Pathway Metabolism Studies

As a specific product of CYP11A1-mediated hydroxylation of vitamin D3 at the C22 position, 22-hydroxyvitamin D3 is a critical analytical standard for quantifying CYP11A1 activity in various tissues, including skin, adrenal glands, and placenta [1]. Its use in LC-MS/MS or HPLC assays allows researchers to monitor flux through the alternative vitamin D metabolic pathway and to compare the relative production of 22(OH)D3 against major products such as 20(OH)D3 and 20,23(OH)2D3 [2]. This is particularly relevant for studies investigating tissue-specific vitamin D metabolism and its dysregulation in disease states.

Structure-Activity Relationship (SAR) Studies for Non-Hypercalcemic Analog Design

The structural feature of a hydroxyl group at C22, which confers a distinct profile of reduced VDR affinity and absent calcemic activity [1], makes 22-hydroxyvitamin D3 a valuable scaffold and comparator in medicinal chemistry programs aiming to develop non-hypercalcemic vitamin D analogs for therapeutic applications in dermatology, oncology, or immunology. Comparative testing of novel C22-modified analogs against the parent 22(OH)D3 molecule provides a benchmark for assessing improvements in desired bioactivities (e.g., antiproliferative or pro-differentiation effects) without inducing unwanted calcemic side effects.

Pharmacokinetic and Plasma Protein Binding Studies

The unique intermediate DBP binding affinity of 22-hydroxyvitamin D3—lower than 25(OH)D3 but higher than 1,25(OH)2D3 [1]—positions it as a useful probe for investigating the relationship between vitamin D metabolite structure and plasma transport/distribution. Researchers conducting in vivo pharmacokinetic studies can employ 22(OH)D3 to model how side-chain hydroxylation at C22 alters DBP binding and consequently affects clearance rates and tissue bioavailability relative to classical metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22-Hydroxyvitamin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.